2-benzylphenolate;methyl(triphenyl)phosphanium
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Overview
Description
2-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound that consists of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used in the synthesis of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-benzylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-benzylphenol to form the desired compound. The reaction is usually carried out in a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Microwave irradiation has been reported as an efficient method for the preparation of substituted-benzyltriphenylphosphonium bromide salts, which can be further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions
2-benzylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and potassium tert-butoxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating methyl(triphenyl)phosphanium bromide with butyllithium forms methylenetriphenylphosphorane, a useful methylenating reagent .
Scientific Research Applications
2-benzylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used in the synthesis of Wittig reagents, which are crucial for the formation of alkenes in organic synthesis.
Biology: The compound can be used as a phase transfer catalyst in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-benzylphenolate;methyl(triphenyl)phosphanium exerts its effects involves the formation of reactive intermediates such as ylides. These intermediates can participate in various chemical reactions, including the Wittig reaction, to form alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure and is also used in the formation of Wittig reagents.
Benzyltriphenylphosphonium chloride: Another similar compound used in organic synthesis.
Uniqueness
2-benzylphenolate;methyl(triphenyl)phosphanium is unique due to its specific combination of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion, which imparts distinct reactivity and applications in organic synthesis compared to other phosphonium salts .
Properties
CAS No. |
93839-48-6 |
---|---|
Molecular Formula |
C32H29OP |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-benzylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
IDZMHMBUUCZVHK-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origin of Product |
United States |
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